molecular formula C13H12F3N3O3S B2778674 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1021206-55-2

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2778674
CAS No.: 1021206-55-2
M. Wt: 347.31
InChI Key: JLUPDBZVVNAHKK-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide: is a complex organic compound that features a pyridazine ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the Benzenesulfonamide Moiety: This is achieved through sulfonation reactions, where the benzenesulfonamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-3-1-4-11(9-10)23(21,22)18-7-8-19-12(20)5-2-6-17-19/h1-6,9,18H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUPDBZVVNAHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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